Tri(methyl)(alpha-methyl-10H-phenothiazin-10-ylethyl)ammonium toluene-p-sulphonate
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Overview
Description
EINECS 298-096-4, also known as 2,7-Naphthalenedisulfonic acid, 5-[[aminohydroxy[[4-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]azo]-4-hydroxy-3-[[4-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]-, is a complex organic compound. It is primarily used in the dye and pigment industry due to its vibrant color properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 298-096-4 involves multiple steps, starting with the sulfonation of naphthalene to produce naphthalenedisulfonic acid. This is followed by a series of azo coupling reactions with various aromatic amines and nitro compounds under controlled acidic conditions. The reaction conditions typically involve maintaining a low temperature to prevent decomposition and ensure high yield.
Industrial Production Methods
Industrial production of EINECS 298-096-4 is carried out in large reactors where the sulfonation and azo coupling reactions are carefully monitored. The process involves the use of catalysts and stabilizers to enhance the reaction rate and product stability. The final product is purified through crystallization and filtration to obtain a high-purity compound suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
EINECS 298-096-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid and nitric acid under controlled conditions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amino-substituted compounds, and other azo compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
EINECS 298-096-4 has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the production of dyes, pigments, and colorants for textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable azo bonds, which contribute to its vibrant color properties. The molecular targets include aromatic rings and sulfonic acid groups, which interact with various substrates to produce the desired color effects. The pathways involved in its mechanism of action include electrophilic aromatic substitution and azo coupling reactions.
Comparison with Similar Compounds
Similar Compounds
2,7-Naphthalenedisulfonic acid: A simpler analog with similar sulfonic acid groups but lacking the complex azo structure.
4-Nitro-2-sulfophenylamine: Shares the nitro and sulfonic acid groups but differs in its overall structure and properties.
Uniqueness
EINECS 298-096-4 is unique due to its complex structure, which includes multiple azo bonds and sulfonic acid groups. This complexity contributes to its stability, vibrant color properties, and versatility in various applications, making it distinct from simpler analogs.
Properties
CAS No. |
93777-64-1 |
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Molecular Formula |
C25H30N2O3S2 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium |
InChI |
InChI=1S/C18H23N2S.C7H8O3S/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;1-6-2-4-7(5-3-6)11(8,9)10/h5-12,14H,13H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
WXNJBWJUHUARBV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C |
Origin of Product |
United States |
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